2,3-Dimethylmorpholine

CAS No.: 52047-12-8

Cat. No.: VC6233005

Molecular Formula: C6H13NO

Molecular Weight: 115.176

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52047-12-8 |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.176 |

| IUPAC Name | 2,3-dimethylmorpholine |

| Standard InChI | InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | LTJFPCBECZHXNS-UHFFFAOYSA-N |

| SMILES | CC1C(OCCN1)C |

Introduction

Structural and Chemical Properties

Molecular Configuration

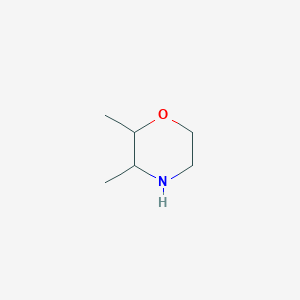

2,3-Dimethylmorpholine exists as enantiomers differentiated by the spatial arrangement of its methyl groups. The (2S,3S) and (2R,3R) configurations (Figure 1) exhibit distinct chirality, impacting their interaction with biological targets and synthetic utility . The compound’s molecular formula (C₆H₁₃NO) and weight (115.17 g/mol) align with typical morpholine derivatives, while its SMILES (C[C@H]1C@@HC) and InChIKey (LTJFPCBECZHXNS-WDSKDSINSA-N) provide unambiguous structural identifiers .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| SMILES | C[C@H]1C@@HC | |

| InChIKey | LTJFPCBECZHXNS-WDSKDSINSA-N |

Physical Properties

Predicted collision cross-section (CCS) values vary with adduct formation, offering insights into its gas-phase behavior. For instance, the [M+H]+ ion exhibits a CCS of 123.8 Ų, while [M+Na]+ shows 135.2 Ų . These metrics are critical for mass spectrometry-based identification and quantification.

Table 2: Predicted Collision Cross Sections

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 116.10700 | 123.8 |

| [M+Na]+ | 138.08894 | 135.2 |

| [M+NH₄]+ | 133.13354 | 132.6 |

| [M-H]- | 114.09244 | 126.3 |

Synthesis and Production Methods

Stereoselective Synthesis

The synthesis of 2,3-dimethylmorpholine typically involves cyclization reactions using chiral precursors. A plausible route entails the reaction of (2S,3S)-2,3-butanediol with ammonia under acidic conditions, facilitating ring closure via nucleophilic attack and subsequent dehydration . Stereochemical purity depends on the enantiomeric excess of the starting diol and reaction conditions, with optimal yields achieved at controlled temperatures (80–100°C) and inert atmospheres.

Industrial Scalability

Industrial production faces challenges in maintaining stereochemical integrity. Continuous flow reactors and catalytic asymmetric synthesis methods are under exploration to enhance yield and reduce byproducts. For example, chiral catalysts such as bisphosphine ligands may enforce stereoselectivity during cyclization, though specific protocols remain proprietary .

Chemical Reactivity and Reaction Pathways

Oxidation and Reduction

The tertiary amine in 2,3-dimethylmorpholine undergoes oxidation to form N-oxides when treated with hydrogen peroxide or peracetic acid . These oxides exhibit increased polarity, useful in chromatographic separations. Conversely, reduction with lithium aluminum hydride (LiAlH₄) yields secondary amines, though this pathway is less explored due to competing ring-opening reactions.

Nucleophilic Substitution

The nitrogen atom participates in alkylation and acylation reactions. For instance, reaction with methyl iodide in the presence of a base produces quaternary ammonium salts, which have applications in phase-transfer catalysis . Such derivatives are being investigated for their surfactant properties and antimicrobial activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume